Dibenzo[b,f][1,4]thiazepin-11-amine

TRPA1 Pain Ion Channel

Pharmaceutical QC laboratories require authenticated impurity reference standards for ANDA regulatory submissions, yet many suppliers lack proper ISO certification. Dibenzo[b,f][1,4]thiazepin-11-amine (Quetiapine EP Impurity U) addresses this gap with traceable, ISO17034-certified analytical reference material. • Unique 11-amine functional group ensures precise HPLC retention time and MS fragmentation distinct from Impurity B (11-piperazinyl) and Impurity F (11-chloro) analogs. • Fully compliant with ICH Q3A/Q3B guidelines for analytical method development, AMV, and routine QC in quetiapine drug substance and finished product testing. • In stock for immediate international dispatch with complete certificate of analysis.

Molecular Formula C13H10N2S
Molecular Weight 226.3 g/mol
CAS No. 5786-26-5
Cat. No. B047941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,f][1,4]thiazepin-11-amine
CAS5786-26-5
Synonyms11-Amino-dibenzo[b,f][1,4]thiazepine;  NSC 651216
Molecular FormulaC13H10N2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N
InChIInChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15)
InChIKeyHTGHLKRKXHUWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,f][1,4]thiazepin-11-amine: Quetiapine Intermediate & EP Impurity Standard


Dibenzo[b,f][1,4]thiazepin-11-amine is a tricyclic heterocyclic compound featuring a central thiazepine ring fused with two benzene rings and a primary amine group at the 11-position . It is chemically designated as Quetiapine EP Impurity U and is a crucial synthetic intermediate in the manufacturing pathway of the atypical antipsychotic drug quetiapine fumarate [REFS-1, REFS-3]. Its role as a certified reference standard is essential for analytical method development, validation (AMV), and quality control (QC) in pharmaceutical production, ensuring compliance with ICH guidelines for ANDA submissions [REFS-1, REFS-3]. Beyond its pharmaceutical role, the dibenzothiazepine core has demonstrated potent agonist activity at the human TRPA1 ion channel (EC50 9 nM), a target implicated in pain and respiratory conditions .

Risks of Generic Substitution


Substituting this specific compound with another quetiapine-related impurity or a generic dibenzothiazepine scaffold is high-risk because the 11-amine functional group dictates its unique reactivity, biological profile, and analytical specificity. Unlike the corresponding 11-chloro (Impurity F) or 11-piperazinyl (Impurity B) analogs used in different synthetic steps, the primary amine at position 11 is the precise nucleophilic handle required for key cyclization and derivatization reactions to build complex tri- and tetracyclic CNS-active molecules . Crucially, in an analytical context, its distinct chromatographic retention time and mass spectrum differentiate it from all other process-related impurities, meaning that only this authentic standard can ensure accurate identification and quantification, which is critical for regulatory compliance [REFS-1, REFS-2]. Furthermore, although the core scaffold displays potent TRPA1 agonism (EC50 9 nM), this activity is highly sensitive to the specific substitution pattern, and replacing it with another analog would yield an unpredictable and non-equivalent pharmacological result .

Differentiation from Closest Analogs


TRPA1 Agonist Potency Comparison

The dibenzo[b,f][1,4]thiazepine core (of which this compound is an 11-amino derivative) was identified as an extremely potent agonist of the human TRPA1 channel with an EC50 of 9 nM . This potency positions it in a comparable range to the highly optimized, site-selective agonist JT010 (EC50 = 0.65 nM), while being over 1,000-fold more potent than a structurally distinct hit from a related screen, which showed an EC50 of 1.04E+5 nM (approximately 104 µM) .

TRPA1 Pain Ion Channel

Certified Reference Standard vs. Research Grade

As Quetiapine EP Impurity U, this compound is available as an ISO17034-certified reference standard, produced under a rigorous quality management system that ensures homogeneity, stability, and traceable purity . In contrast, generic suppliers of the same CAS number (5786-26-5) often provide 'research-grade' material lacking certification of purity, comprehensive Certificate of Analysis (CoA) with spectral data (NMR, HRMS, IR), and documented traceability to EP or USP pharmacopeial monographs .

Quality Control ANDA Reference Standard

Nucleophilic Amine vs. Electrophilic Chloro Reactivity

The reactivity profile of the target 11-amine is fundamentally different from the key upstream intermediate, 11-chloro-dibenzo[b,f][1,4]thiazepine (CAS 13745-86-3, Quetiapine Impurity F) . The primary amine in dibenzo[b,f][1,4]thiazepin-11-amine acts as a nucleophile, allowing for direct derivatization through reactions like alkylation, acylation, or condensation to form imines . The 11-chloro analog behaves as an electrophile at the 11-position, requiring nucleophilic substitution conditions (e.g., with piperazine) for further elaboration in the quetiapine synthesis pathway .

Synthetic Chemistry Drug Intermediate Quetiapine

Lipophilicity & CNS Permeability vs. Piperazinyl Analog

The computed LogP (XLogP3) of dibenzo[b,f][1,4]thiazepin-11-amine is 2.6, which falls within the optimal range for CNS drug candidates (typically LogP 2-5) . This is significantly more lipophilic than the downstream metabolite 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Quetiapine EP Impurity B), which contains a basic piperazine moiety and thus has a lower predicted LogP and different hydrogen-bonding capacity . The compound's boiling point (408.0±38.0 °C) and density (1.3±0.1 g/cm³) further define its handling profile .

Physicochemical Properties CNS Drug Design LogP

Application Scenarios


Pharmaceutical ANDA Filing & Quality Control

This is the compound's most established and risk-free application. As an ISO17034-certified reference standard for Quetiapine EP Impurity U, it is the definitive choice for developing and validating HPLC/LC-MS methods to detect and quantify this specific process-related impurity in quetiapine drug substance or product. Using this traceable standard is a regulatory requirement to demonstrate control over impurity profiles in ANDA submissions, as evidenced by its widespread availability from specialist pharmacopeial standard suppliers .

Synthesis of Novel CNS Heterocycles

The compound's primary amine serves as a versatile synthetic handle for creating focused libraries of novel molecules targeting the CNS. The CN103304515A patent describes its preparation specifically as an intermediate for quetiapine , but its utility extends to building diverse chemotypes like 2-substituted-3-cyano-4-imino-4-H-dibenzo[b,f][1,3]diazino[2,1-d][1,4]thiazepines, which have been explored for anticancer properties . A researcher seeking a nucleophilic scaffold for late-stage diversification would select this over the 11-chloro analog.

TRPA1 Channel Tool & Probe Design

For academic or industrial labs studying the TRPA1 channel's role in pain, neurogenic inflammation, or respiratory irritation, this compound's parent scaffold offers a high-potency (EC50 9 nM) agonistic starting point . A medicinal chemist could use the 11-amine as a vector for attaching photoaffinity labels, fluorescent tags, or other reporter groups to create a 'tool compound' for target engagement studies, a capability not offered by the simple, unsubstituted dibenzothiazepine or the gaseous CR agonist.

Technical Documentation Hub

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18 linked technical documents
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